

# Validating the Structure of Methyl 4-Acetylbenzoate: A Spectroscopic Comparison

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## Compound of Interest

Compound Name: Methyl 4-acetylbenzoate

Cat. No.: B1345656

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In the field of chemical research and drug development, the precise confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic data to validate the structure of **methyl 4-acetylbenzoate** against two structurally similar alternatives: ethyl 4-acetylbenzoate and methyl 3-acetylbenzoate. Through the use of Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally distinguish between these compounds.

## Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl 4-acetylbenzoate** and its structural isomers and analogs.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (AA'BB' or m)	-OCH <sub>3</sub> / -OCH <sub>2</sub> CH <sub>3</sub> (s / q)	-COCH <sub>3</sub> (s)	-OCH <sub>2</sub> CH <sub>3</sub> (t)
Methyl 4-acetylbenzoate	~8.1 (d, 2H), ~7.9 (d, 2H)	~3.9 (s, 3H)	~2.6 (s, 3H)	-
Ethyl 4-acetylbenzoate	~8.1 (d, 2H), ~8.0 (d, 2H)	~4.4 (q, 2H)	~2.6 (s, 3H)	~1.4 (t, 3H)
Methyl 3-acetylbenzoate	~8.2-8.0 (m, 4H)	~3.9 (s, 3H)	~2.6 (s, 3H)	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O (Ketone)	C=O (Ester)	Aromatic Carbons	-OCH <sub>3</sub> / -OCH <sub>2</sub> CH <sub>3</sub>	-COCH <sub>3</sub>	-OCH <sub>2</sub> CH <sub>3</sub>
Methyl 4-acetylbenzoate	~197.5	~166.2	~139.8, ~134.2, ~129.8, ~128.3	~52.5	~26.9	-
Ethyl 4-acetylbenzoate	~197.6	~165.7	~139.6, ~134.5, ~129.7, ~128.3	~61.5	~26.9	~14.3
Methyl 3-acetylbenzoate	~197.7	~166.4	~137.2, ~134.0, ~132.8, ~129.2, ~128.8, ~128.7	~52.4	~26.7	-

Table 3: IR Spectroscopic Data (Vibrational Frequencies in cm<sup>-1</sup>)

Compound	C=O (Ketone) Stretch	C=O (Ester) Stretch	C-O Stretch	Aromatic C=C Stretch
Methyl 4-acetylbenzoate	~1685	~1725	~1280	~1605, ~1435
Ethyl 4-acetylbenzoate	~1685	~1720	~1275	~1605, ~1440
Methyl 3-acetylbenzoate	~1688	~1728	~1290	~1600, ~1430

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
Methyl 4-acetylbenzoate	178	163 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 147 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 135, 119, 91, 77
Ethyl 4-acetylbenzoate	192	177 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 147 ([M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 120, 91, 77
Methyl 3-acetylbenzoate	178	163 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 147 ([M-OCH <sub>3</sub> ] <sup>+</sup> ), 135, 119, 91, 77

## Experimental Protocols

A general overview of the experimental protocols for the spectroscopic techniques used in this analysis is provided below.

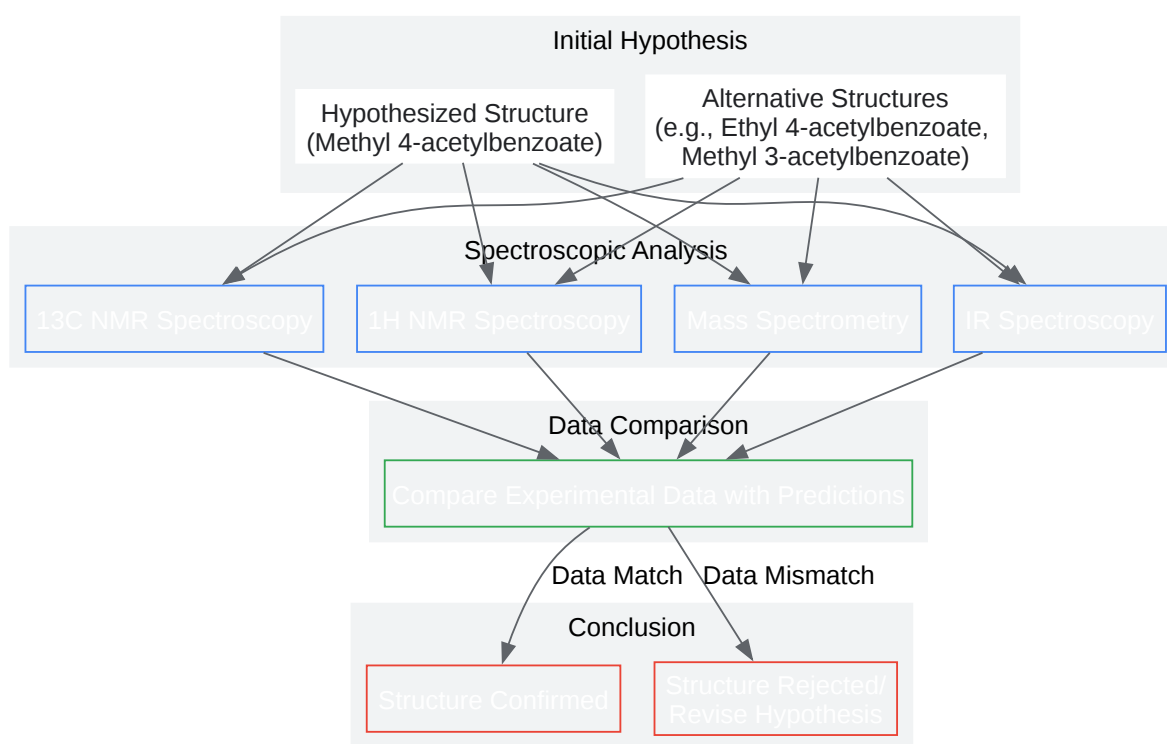
**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube. For <sup>1</sup>H NMR, the spectral width is set to cover the range of proton chemical shifts (typically 0-12 ppm). For <sup>13</sup>C NMR, a wider spectral width is used (typically 0-220 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

**Infrared (IR) Spectroscopy:** IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ . The positions of the absorption bands are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).

**Mass Spectrometry (MS):** Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected. The mass spectrum shows the relative abundance of each ion.

## Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a chemical compound using the spectroscopic methods described.



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Caption: Workflow for Spectroscopic Structure Validation.

By systematically applying these spectroscopic techniques and comparing the acquired data with expected values, researchers can confidently validate the structure of **methyl 4-acetylbenzoate** and differentiate it from its isomers and other closely related compounds. This rigorous approach is fundamental to ensuring the quality and reliability of chemical research and development.

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